9,10-Dihydrolysergic acid

Descripción general

Descripción

9,10-Dihydrolysergic acid is a derivative of lysergic acid, characterized by the reduction of the double bond present in lysergic acid. This compound is a white to light yellow solid, soluble in alcohol and phenol, but almost insoluble in water . It is primarily used in research and laboratory applications, serving as an intermediate in the synthesis of various bioactive lysergic acid derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 9,10-Dihydrolysergic acid typically involves the reduction of lysergic acid. One common method is the reaction of lysergic acid with a reducing agent such as an aluminum saturated acetaldehyde solution. This reaction must be carried out under an inert atmosphere, such as nitrogen, to prevent reaction with oxygen in the air .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through hydrogenation of lysergol to 9,10-dihydrolysergol, followed by oxidation to this compound . The process involves catalytic reduction, protection of functional groups, and subsequent oxidation steps .

Análisis De Reacciones Químicas

Esterification and Solubility Enhancement

To improve solubility, DHLA is converted to its methyl ester (5) via methanol esterification .

Reaction Scheme :

-

Solubility : Methyl ester (5) exhibits enhanced solubility in THF and DMF, enabling subsequent N-alkylation .

N-Alkylation and Protecting Group Strategies

N-Demethylation and alkylation are critical for introducing substituents at the 6-N position.

Key Steps:

-

N-Demethylation :

-

N-Alkylation :

| Substitution Site | Reactivity | Isolation Preference |

|---|---|---|

| 8-position | Faster reaction kinetics | Esters isolated early |

| 1-position | Slower kinetics | Requires prolonged reaction time |

Oxidation and Functional Group Interconversion

DHLA derivatives undergo oxidation to form lysergals (aldehydes) and further to acids.

Oxidation Pathways:

-

Swern Oxidation : Converts DHLA alcohol derivatives to aldehydes (e.g., 9,10-dihydrolysergal) using DMSO/TFAA .

-

Pinnick Oxidation : Oxidizes aldehydes to carboxylic acids with NaClO₂ .

Example :

Reduction and Epimerization Control

Reduction of DHLA esters (e.g., 8) with LiAlH₄ yields 9,10-dihydrolysergol derivatives (11) .

-

Epimerization : Indirect routes (reduction-oxidation) minimize epimerization at C8 compared to direct methods .

Key Challenges and Solutions

-

Solubility Issues :

-

Selective Deprotection :

Experimental Data Highlights

Aplicaciones Científicas De Investigación

Synthesis of 9,10-Dihydrolysergic Acid

The synthesis of this compound typically involves the catalytic reduction of lysergol. Various methods have been reported in literature, focusing on optimizing yields and minimizing side products. The following table summarizes key synthesis methods:

Pharmacological Properties

This compound is a precursor for several pharmacologically active compounds. One notable derivative is cabergoline, which is marketed as Dostinex. Cabergoline is a potent prolactin inhibitor used in treating conditions such as hyperprolactinemia and is being investigated for its potential in managing Parkinson's disease .

Key Pharmacological Applications:

- Cabergoline (Dostinex) : Used for treating CNS disorders.

- Ergotamine and Ergotoxine Derivatives : Therapeutics for cardiovascular diseases .

Research Findings and Case Studies

Numerous studies have focused on the applications of this compound in various fields:

- A study highlighted the mass spectrometric analysis of natural products, discussing how the presence of the 9,10-double bond affects fragmentation behavior in mass spectrometry .

- Research on the solubility challenges faced by this compound has led to alternative synthetic routes that enhance its usability in organic solvents .

Therapeutic Potential

The compound's derivatives have shown promise in various therapeutic areas:

Mecanismo De Acción

The mechanism of action of 9,10-Dihydrolysergic acid involves its interaction with various molecular targets and pathways. As a derivative of lysergic acid, it can interact with serotonin and dopamine receptors, influencing neurotransmission and other cellular processes . The compound’s effects are mediated through its binding to these receptors, modulating their activity and downstream signaling pathways .

Comparación Con Compuestos Similares

Lysergic Acid: The parent compound from which 9,10-Dihydrolysergic acid is derived.

Ergocryptine: Another lysergic acid derivative used in the synthesis of bioactive compounds.

Cabergoline: A complex amide of this compound, used as a dopaminergic D2 receptor agonist.

Uniqueness: this compound is unique due to its reduced double bond, which imparts different chemical and physical properties compared to lysergic acid. This modification allows for the synthesis of distinct derivatives with specific bioactivities .

Actividad Biológica

9,10-Dihydrolysergic acid (DHLA) is a significant compound in the family of ergot alkaloids, which are known for their diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of DHLA, drawing on various research studies and case reports.

Synthesis of this compound

The synthesis of this compound typically involves starting materials such as lysergic acid or its derivatives. Various methods have been developed to produce DHLA efficiently, including:

- Hydrogenation of Lysergol : This method involves the hydrogenation of lysergol to produce 9,10-dihydrolysergol, followed by oxidation to yield DHLA .

- Use of Protecting Groups : Protecting groups like BOC (tert-butyloxycarbonyl) are used during the synthesis to prevent unwanted reactions and improve yields .

- Solubility Challenges : DHLA exhibits modest solubility in organic solvents and water, which can complicate its isolation during synthesis .

Pharmacological Properties

This compound has been studied for its pharmacological effects, particularly in relation to its derivatives that exhibit significant biological activity. Key findings include:

- Dopaminergic Activity : DHLA and its derivatives demonstrate dopaminergic activity, making them relevant in treating conditions like Parkinson's disease. For instance, cabergoline, derived from DHLA, is a potent prolactin inhibitor used clinically .

- Cardiovascular Effects : Some studies suggest that derivatives of DHLA may have beneficial effects on cardiovascular health. For example, certain compounds derived from DHLA have shown promise in managing hypertension and other circulatory disorders .

Biological Activity and Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interactions : DHLA interacts with various neurotransmitter receptors, including dopamine receptors. Its ability to modulate these receptors underlies its potential therapeutic effects .

- Vasoconstrictive Properties : As part of the ergot alkaloid family, DHLA can induce vasoconstriction, which may be beneficial in specific clinical scenarios but also poses risks for patients with cardiovascular issues .

Case Studies and Research Findings

Several studies have highlighted the clinical relevance of this compound:

- Cabergoline Efficacy : Research has shown that cabergoline (a derivative of DHLA) effectively reduces prolactin levels in patients with hyperprolactinemia and is being investigated for broader CNS applications .

- Comparative Studies : In comparative studies involving ergot alkaloids, DHLA derivatives were found to be less potent than some other compounds like apomorphine but still exhibited significant biological activity .

- Therapeutic Applications : The potential use of DHLA in treating conditions such as acromegaly and senile cerebral insufficiency has been explored due to its ability to influence vascular tone and neurotransmitter release .

Summary Table of Biological Activities

| Compound | Activity Type | Mechanism | Clinical Relevance |

|---|---|---|---|

| This compound | Dopaminergic | Receptor modulation | Treatment for Parkinson's disease |

| Cabergoline | Prolactin inhibition | Dopamine receptor agonism | Hyperprolactinemia treatment |

| Ergotamine Derivatives | Vasoconstriction | Vascular smooth muscle contraction | Hypertension management |

Propiedades

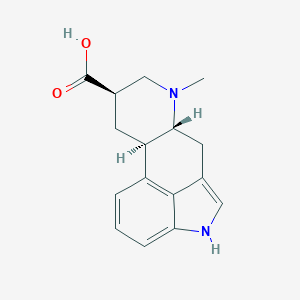

IUPAC Name |

(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-4,7,10,12,14,17H,5-6,8H2,1H3,(H,19,20)/t10-,12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBSYPFBZQJNJE-MPKXVKKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5878-43-3 | |

| Record name | (8β)-6-Methylergoline-8-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5878-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydrolysergic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-methylergoline-8β-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIHYDROLYSERGIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT5L8OXT9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural difference between lysergic acid and 9,10-dihydrolysergic acid, and how does this affect their fragmentation patterns in mass spectrometry?

A1: Lysergic acid and this compound differ by the presence of a double bond between positions 9 and 10 in the ergoline ring system of lysergic acid. This structural difference significantly influences their fragmentation patterns in mass spectrometry. [] A detailed analysis reveals distinct pathways influenced by the presence or absence of the 9,10-double bond.

Q2: this compound is a precursor to various ergoline derivatives. Can you describe a common synthetic modification and its impact on the compound's activity?

A2: A frequent modification is the demethylation at the N-6 position of this compound methyl ester. This process often involves 2,2,2-trichloroethyl chloroformate and can be catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). [, , ] This demethylated derivative serves as a crucial intermediate for synthesizing compounds like cabergoline and pergolide.

Q3: How does the N-6 alkyl chain length of this compound derivatives affect their interaction with serotonin receptors?

A3: Studies show that modifying the alkyl chain at the N-6 position of this compound derivatives significantly impacts their interaction with serotonin receptors. For instance, the 6-ethyl derivative (V) exhibits activity but significantly reduced potency compared to apomorphine in inducing stereotyped behavior in rats. [] Conversely, the 6-n-propyl derivative (VI) demonstrates a significant reduction in diastolic pressure in normotensive rats, suggesting an influence on vascular 5-HT2 receptors. [, ]

Q4: Are there any specific structural features of this compound derivatives that contribute to their antagonistic activity at 5-HT2 receptors?

A4: Research suggests that substitution at the 1-position of the tetracyclic ergoline ring system is crucial for the antagonistic activity of this compound derivatives at central 5-HT2 receptors. [] Specifically, compounds like 1-methyl-9,10-dihydrolysergic acid-bis(beta-acetoxyethyl)-amide (AWD 52-83) and 1-methyl-2-brom-9,10-dihydrolysergic acid-bis(beta-acetoxyethyl)-amide (AWD 52-336) demonstrate this relationship. [] These findings highlight the importance of specific structural motifs in determining the pharmacological profile of these derivatives.

Q5: Beyond acting as a precursor, does this compound itself exhibit any noteworthy pharmacological activities?

A5: While this compound is primarily recognized as a precursor to other ergoline derivatives, some studies indicate it may possess biological activity. For example, specific esters of this compound have been identified as potential serotonin antagonists, particularly targeting the 5-HT2 receptor subtype. [] This suggests potential therapeutic applications for treating conditions linked to excessive serotonin activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.